molecular formula C6H4Br2OS B8724415 2-bromo-1-(4-bromothiophen-2-yl)ethanone

2-bromo-1-(4-bromothiophen-2-yl)ethanone

Cat. No.: B8724415
M. Wt: 283.97 g/mol
InChI Key: XVWBUVLEUANQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-1-(4-bromothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H4Br2OS It is a derivative of ethanone, where the ethanone moiety is substituted with a bromo group and a thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(4-bromothiophen-2-yl)ethanone typically involves the bromination of 1-(4-bromo-2-thienyl)ethanone. One common method is the reaction of 1-(4-bromo-2-thienyl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(4-bromothiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted ethanones.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-bromo-1-(4-bromothiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(4-bromothiophen-2-yl)ethanone involves its interaction with various molecular targets. The bromine atoms and the thienyl ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methylphenyl)ethanone
  • 2-Bromo-1-(4-methoxyphenyl)ethanone
  • 2-Bromo-1-phenylethanone

Uniqueness

2-bromo-1-(4-bromothiophen-2-yl)ethanone is unique due to the presence of both bromine atoms and the thienyl ring. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C6H4Br2OS

Molecular Weight

283.97 g/mol

IUPAC Name

2-bromo-1-(4-bromothiophen-2-yl)ethanone

InChI

InChI=1S/C6H4Br2OS/c7-2-5(9)6-1-4(8)3-10-6/h1,3H,2H2

InChI Key

XVWBUVLEUANQSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-(4-bromothiophen-2-yl)ethanone (10 g, 48.8 mmol) in methanol (98 mL) and dichloromethane (163 mL) is added tetra-n-butylammonium tribromide (28.8 g, 58.5 mmol). The reaction mixture is concentrated under reduced pressure at 50° C. to give a residue which is purified by silica gel chromatography, eluting with dichloromethane to give crude 2-bromo-1-(4-bromo-2-thienyl)ethanone. To a solution of the crude 2-bromo-1-(4-bromo-2-thienyl)ethanone in acetonitrile (200 ml) is added potassium carbonate (20.2 g, 146 mmol) and diallylamine (9.48 g, 97.5 mmol). The reaction is stirred at room temperature for 2 hours. Water is added and the solution is extracted with ethyl acetate. The organic phases are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the crude title compound. ES/MS (m/e): (79Br/81Br) 300/302 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One
Quantity
163 mL
Type
solvent
Reaction Step One

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